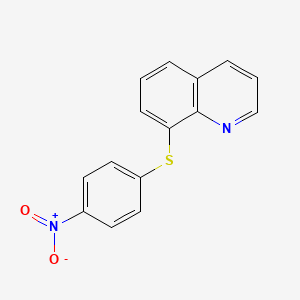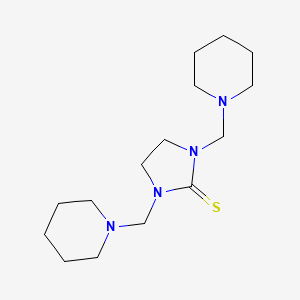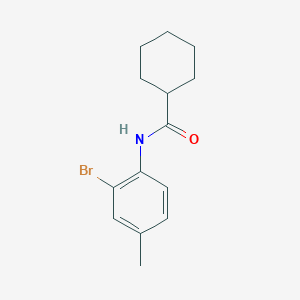
2,2'-Dithiobis(N-(4-ethylbenzoate)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) typically involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2’-dithiobis(benzamide) under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Potential use in the development of therapeutic agents targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) involves the interaction of its disulfide bond with thiol groups in proteins or other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of the target molecules. The compound may also act as a precursor for the synthesis of other biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N,N-dimethylbenzamide)
- 2,2’-Dithiobis(benzamide)
Uniqueness
2,2’-Dithiobis(N-(4-ethylbenzoate)benzamide) is unique due to the presence of the 4-ethylbenzoate group, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
90520-54-0 |
|---|---|
Formule moléculaire |
C32H28N2O6S2 |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
ethyl 4-[[2-[[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C32H28N2O6S2/c1-3-39-31(37)21-13-17-23(18-14-21)33-29(35)25-9-5-7-11-27(25)41-42-28-12-8-6-10-26(28)30(36)34-24-19-15-22(16-20-24)32(38)40-4-2/h5-20H,3-4H2,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
YATYILBUKWQZJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)











![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
